![molecular formula C13H26OSi B13952395 Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)- CAS No. 57304-99-1](/img/structure/B13952395.png)
Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methyl-1-[(s)-4-methyl-3-cyclohexen-1-yl]ethoxy]trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilane group attached to a cyclohexenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-1-[(s)-4-methyl-3-cyclohexen-1-yl]ethoxy]trimethylsilane typically involves the reaction of a cyclohexenyl derivative with a trimethylsilyl reagent. One common method is the reaction of a cyclohexenyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) in appropriate solvents.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced silane derivatives.
Substitution: Halogenated or organometallic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology: In biological research, the compound can be used as a probe to study the interactions of silicon-containing molecules with biological systems.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as silicone-based polymers and coatings, which benefit from the compound’s stability and reactivity.
Mecanismo De Acción
The mechanism by which [1-Methyl-1-[(s)-4-methyl-3-cyclohexen-1-yl]ethoxy]trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry and materials science.
Comparación Con Compuestos Similares
Tetramethylsilane: A simpler organosilicon compound with four methyl groups attached to a silicon atom.
Methyltrimethoxysilane: Contains three methoxy groups attached to a silicon atom, used in the production of polysiloxane polymers.
Ethoxytrimethylsilane: Similar to the compound but with an ethoxy group instead of the cyclohexenyl moiety.
Uniqueness: The presence of the cyclohexenyl moiety in [1-Methyl-1-[(s)-4-methyl-3-cyclohexen-1-yl]ethoxy]trimethylsilane imparts unique steric and electronic properties, distinguishing it from simpler organosilicon compounds
Propiedades
Número CAS |
57304-99-1 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
trimethyl-[2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]silane |
InChI |
InChI=1S/C13H26OSi/c1-11-7-9-12(10-8-11)13(2,3)14-15(4,5)6/h7,12H,8-10H2,1-6H3/t12-/m1/s1 |
Clave InChI |
QFMNBGCPRJYFNY-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1)C(C)(C)O[Si](C)(C)C |
SMILES canónico |
CC1=CCC(CC1)C(C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



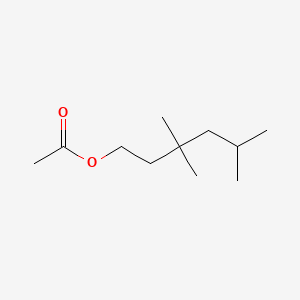
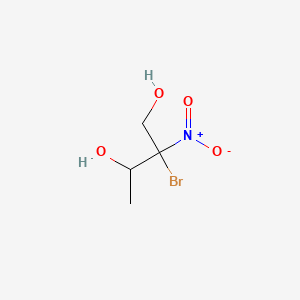
![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)

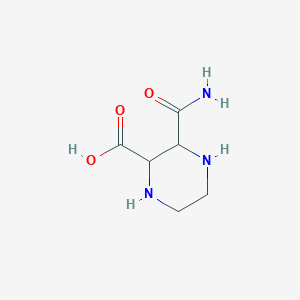
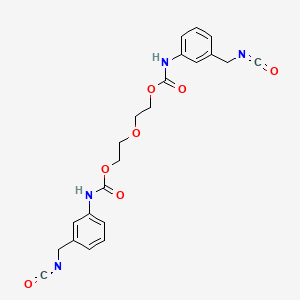
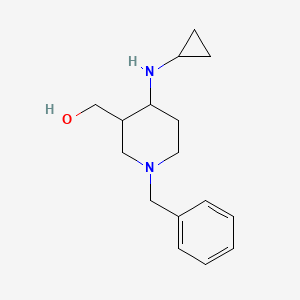

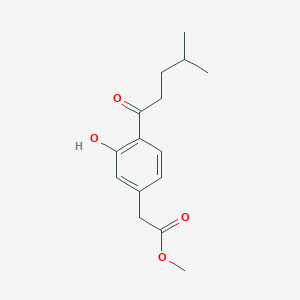


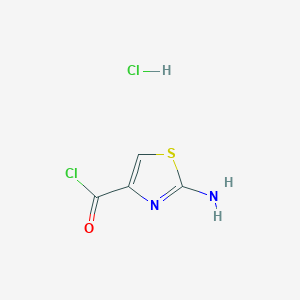
![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
